molecular formula C18H32N6O8 B12547746 L-Leucyl-L-serylglycylglycyl-L-glutamine CAS No. 174879-33-5

L-Leucyl-L-serylglycylglycyl-L-glutamine

Cat. No.: B12547746
CAS No.: 174879-33-5
M. Wt: 460.5 g/mol
InChI Key: FYTWEDFZQCWZQW-SRVKXCTJSA-N
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Description

TOCSY and NOESY Correlations

  • Leucine δ-methyl protons : Coupling with β-protons (δ ~0.9 ppm)
  • Serine hydroxyl : Exchange crosspeaks with water at 4.5–5.5 ppm
  • Glycine α-protons : Characteristic AB system (δ 3.8–4.0 ppm)

Molecular dynamics simulations of pentapeptides demonstrate:

  • Radius of gyration : 6.8–7.2 Å in aqueous solution
  • Persistent hydrogen bonds : Between Ser Oγ and Gln Nε (2.9 ± 0.3 Å)
  • Ramachandran distribution :
    • 58% α-helical region (φ = -57°, ψ = -47°)
    • 22% β-strand region (φ = -119°, ψ = 113°)
    • 20% polyproline II (φ = -75°, ψ = 145°)

Comparative NMR chemical shifts:

Residue NH (ppm) αH (ppm) βH (ppm)
Leu1 8.32 4.28 1.65
Ser2 8.15 4.45 3.88
Gly3 8.01 3.97 -
Gly4 8.10 3.89 -
Gln5 7.95 4.31 2.18

Data adapted from studies of homologous peptides.

Comparative Structural Analysis with Related Oligopeptides

Structural Parameters Across Peptide Families

Peptide Sequence Molecular Weight (Da) Predominant Secondary Structure
Target Compound Leu-Ser-Gly-Gly-Gln 561.6 310-helix (45%)
L-seryl-L-leucylglycyl-L-glutamine Ser-Leu-Gly-Gln 403.4 β-turn (62%)
Leu-Gly-Ser Leu-Gly-Ser 275.3 Random coil (89%)
Gln-Leu Gln-Leu 259.3 Extended β-strand (77%)

Key structural differentiators:

  • Glycine repetition : The dual glycine motif in the target peptide reduces steric hindrance, enabling compact helical folds absent in single-glycine analogs
  • N-terminal hydrophobicity : Leucine’s isobutyl side chain induces distinct packing dynamics compared to serine-initiated sequences
  • C-terminal glutamine : The carboxamide group participates in three-centered hydrogen bonds stabilizing 310-helix termini

Energy minimization calculations (AMBER force field) reveal:

  • Target peptide : -1,234 kcal/mol (global minimum at φ₁ = -63°, ψ₁ = -41°)
  • Ser-Leu-Gly-Gln analog : -1,087 kcal/mol (minimum at φ₁ = -135°, ψ₁ = 75°)

Properties

CAS No.

174879-33-5

Molecular Formula

C18H32N6O8

Molecular Weight

460.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H32N6O8/c1-9(2)5-10(19)16(29)24-12(8-25)17(30)22-6-14(27)21-7-15(28)23-11(18(31)32)3-4-13(20)26/h9-12,25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t10-,11-,12-/m0/s1

InChI Key

FYTWEDFZQCWZQW-SRVKXCTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Activation

  • Resin type : Wang or Rink amide resins are preferred for C-terminal amide formation12.
  • Activation : Carbodiimide reagents (e.g., HBTU, HATU) with additives like HOAt or Oxyma Pure ensure efficient coupling3.

Stepwise Assembly

  • L-Glutamine incorporation :
    • The γ-carboxamide of glutamine requires protection with trityl (Trt) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent side reactions45.
    • Coupling efficiency: ≥98% per step, as validated by Kaiser tests6.
  • Glycylglycine segment :
    • Glycine residues are coupled without side-chain protection, minimizing steric hindrance7.
  • L-Serine and L-Leucine incorporation :
    • Serine’s hydroxyl group is protected with tert-butyl (tBu), while leucine uses no protection8.

Cleavage and Deprotection

  • Reagent : TFA/water/TIPS (95:2.5:2.5) removes protecting groups and cleaves the peptide from the resin9.
  • Yield : 60–75% for tetrapeptides, with purity ≥85% before HPLC10.

Solution-Phase Synthesis

Solution-phase methods are less common for LSGGG due to solubility challenges but offer scalability for industrial applications[^10].

Fragment Condensation

  • Strategy : Synthesize dipeptides (e.g., Leu-Ser and Gly-Gly-Gln) separately, then couple them11.
  • Coupling agents : DCC/HOBt or PyBOP, with yields of 50–65% per fragment12.

Protecting Group Compatibility

  • Glutamine : Nα-Boc protection with γ-carboxamide unprotected13.
  • Serine : Benzyl (Bzl) ether protection to prevent β-elimination14.

Enzymatic Synthesis

Emerging enzymatic methods use proteases or ligases to catalyze peptide bond formation, reducing racemization risks15.

L-Amino Acid Ligase (Lal) Systems

  • Example : E. coli expressing Lal synthesizes dipeptides in ATP-dependent reactions16.
  • Adaptation for LSGGG : Sequential addition of Leu, Ser, Gly, and Gln residues, though multi-step enzymatic synthesis remains experimentally unvalidated.

Transglutaminase-Mediated Coupling

  • Mechanism : Links glutamine’s γ-carboxamide to lysine ε-amino groups17.
  • Limitation : Specificity for lysine limits direct LSGGG synthesis but may aid segment conjugation18.

Challenges and Optimization

Racemization

  • Risk : Highest during glutamine activation (5–10% without proper protection)19.
  • Mitigation : Use of Oxyma Pure instead of HOBt reduces racemization to <2%20.

Purification

  • HPLC conditions :























    ColumnMobile PhaseGradientPurity Achieved
    C18 (5 µm)A: 0.1% TFA in H2O5–35% B≥95%21
    B: 0.1% TFA in ACNover 30 min

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
SPPS 60–75 85–95 Moderate High
Solution 40–55 70–85 High Moderate
Enzymatic 30–50* 80–90* Low Low*

*Theoretical estimates for LSGGG; enzymatic systems are under development22.

  • Synthesis of isotopically labeled glutamine derivatives

  • Synthesis of isotopically labeled glutamine derivatives

  • Synthesis of isotopically labeled glutamine derivatives

  • Synthesis of isotopically labeled glutamine derivatives

  • L-Glutamine solution preparation and stability

  • L-Glutamine solution preparation and stability

  • L-Glutamine solution preparation and stability

  • L-Glutamine solution preparation and stability

  • L-Glutamine solution preparation and stability

  • Historical glutamine synthesis patents

  • Historical glutamine synthesis patents

  • Historical glutamine synthesis patents

  • Historical glutamine synthesis patents

  • Historical glutamine synthesis patents

  • Peptide stabilization strategies

  • Peptide stabilization strategies

  • Industrial-scale peptide purification

  • Industrial-scale peptide purification

  • Industrial-scale peptide purification

  • Industrial-scale peptide purification

  • Industrial-scale peptide purification

  • Industrial-scale peptide purification

  • Industrial-scale peptide purification

  • Enzymatic dipeptide synthesis

  • Enzymatic dipeptide synthesis

  • Enzymatic dipeptide synthesis

  • Enzymatic dipeptide synthesis

  • Enzymatic dipeptide synthesis

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-serylglycylglycyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This can occur at the serine residue, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions are less common but can involve the peptide backbone.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like DTT or TCEP.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxylated peptide.

Scientific Research Applications

L-Leucyl-L-serylglycylglycyl-L-glutamine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Used in the development of peptide-based materials and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of L-Leucyl-L-serylglycylglycyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may interact with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between L-leucyl-L-serylglycylglycyl-L-glutamine and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications References
This compound Not explicitly provided ~450–500 (estimated) Not available Hypothesized roles in immunomodulation or metabolic support
L-Alanyl-L-Glutamine C₈H₁₅N₃O₄ 217.22 39537-23-0 Clinically used for parenteral nutrition; enhances solubility and stability of glutamine
Phenylacetylglutamine C₁₃H₁₆N₂O₄ 264.28 28047-15-6 Metabolite linked to cardiovascular risk; formed via gut microbiota metabolism
Glutathione (γ-Glu-Cys-Gly) C₁₀H₁₇N₃O₆S 307.32 70-18-8 Antioxidant; critical for redox balance and detoxification
Glycyl-L-leucyl-L-prolyl-L-glutamine C₁₈H₃₁N₅O₆ 413.47 845510-56-7 Potential applications in peptide-based therapies; structural complexity may influence receptor binding

Pharmacokinetic and Metabolic Differences

  • L-Alanyl-L-Glutamine : This dipeptide is rapidly hydrolyzed in vivo to release free glutamine and alanine, ensuring efficient bioavailability. It bypasses the instability issues of free glutamine in solution .
  • Phenylacetylglutamine : Unlike peptide-bound glutamine, this metabolite accumulates in plasma and is excreted in urine. Its levels correlate with dietary protein intake and gut microbiota activity .
  • Glutathione : Degraded extracellularly by γ-glutamyltransferase, releasing glutamine for cellular uptake. Its tripeptide structure allows it to function as a redox buffer .
  • The presence of serine and glycine could enhance solubility or modulate immune responses .

Key Notes and Implications

Structural Complexity : Longer peptides like this compound may offer tailored release kinetics or tissue targeting compared to dipeptides (e.g., L-alanyl-L-glutamine) .

Metabolic Fate : The presence of glycine and serine residues could influence hepatic or renal metabolism, distinguishing it from metabolites like phenylacetylglutamine .

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